![molecular formula C40H52ClF2N5O7S B3028597 Mcl-1 inhibitor 3 CAS No. 2376774-73-9](/img/structure/B3028597.png)
Mcl-1 inhibitor 3
概要
説明
Mcl-1 inhibitor 3, also known as compound 1, is a highly potent and orally active macrocyclic Mcl-1 inhibitor . It belongs to the BCL-2 family of proteins that prevent apoptosis by binding to pro-apoptotic BCL-2 proteins . Overexpression of Mcl-1 is frequently observed in many tumor types and is closely associated with tumorigenesis, poor prognosis, and drug resistance .
Synthesis Analysis
The synthesis of Mcl-1 inhibitors involves the use of DNA-encoded chemical library synthesis and screening to directly generate complex, yet conformationally privileged macrocyclic hits .Molecular Structure Analysis
The molecular structure of Mcl-1 inhibitors is based on a difuryl-triazine core scaffold . The Mcl-1 protein contains eight α-helices linked by loops of different sizes that together form a “hydrophobic binding groove” . The inhibitors are designed to bind to this groove .Chemical Reactions Analysis
Mcl-1 inhibitors work by selectively binding to Mcl-1, freeing pro-apoptotic proteins, BAX/BAK, which initiates apoptosis . The development of these inhibitors has been challenging due to the shallow BCL-2 homology (BH3) binding groove of the Mcl-1 protein .Physical And Chemical Properties Analysis
Mcl-1 inhibitor 3 is a macrocyclic compound with good pharmacokinetic properties . It has excellent in vivo efficacy without toxicity .科学的研究の応用
Mcl-1 Inhibitors in Cancer Therapy
Research has significantly progressed in the development of Mcl-1 inhibitors as potential anti-cancer drugs. Mcl-1, a member of the B-cell lymphoma-2 (BCL-2) family, plays a crucial role in tumorigenesis and resistance to conventional and targeted therapies. Various small-molecule inhibitors selectively targeting Mcl-1 have shown promise in preclinical and clinical studies for treating various cancers, including hematological malignancies (Fletcher, 2019). In particular, targeting Mcl-1 has been rationalized for malignancies that are dependent on Mcl-1 for survival (Wei et al., 2020).
Mcl-1 Inhibition and Mitochondrial Dynamics
Mcl-1 inhibitors have also been studied for their effects on mitochondrial dynamics. In human-induced pluripotent stem cell-derived cardiomyocytes, Mcl-1 inhibition disrupted mitochondrial morphology and dynamics. This research expands the understanding of Mcl-1's functions beyond apoptosis prevention, highlighting its role in maintaining mitochondrial function and dynamics (Rasmussen et al., 2020).
Drug Discovery and Mcl-1 Inhibitor Development
Several studies focus on the discovery and development of Mcl-1 inhibitors. These include the identification of novel small molecules that disrupt Mcl-1/Bid protein-protein interactions, showing how structural insights can guide the development of effective Mcl-1 inhibitors with potential therapeutic applications in cancers (Follows et al., 2019). Another study demonstrated the discovery of macrocyclic Mcl-1 inhibitors featuring an α-hydroxy phenylacetic acid pharmacophore, highlighting their potential as antitumor agents (Rescourio et al., 2019).
Other Aspects of Mcl-1 Inhibition Research
Further research has explored various aspects of Mcl-1 inhibition. For instance, studies have investigated the relationship between Mcl-1 inhibition and cell-cycle perturbations, DNA damage accumulation, and the role of Mcl-1 in drug resistance and adaptive survival mechanisms in cancer cells. These investigations contribute to a more comprehensive understanding of the effects and mechanisms of action of Mcl-1 inhibitors (Streletskaia et al., 2020); (Wood, 2020).
作用機序
The mechanism of action of Mcl-1 inhibitors involves the inhibition of the anti-apoptotic activity of Mcl-1 protein. This is achieved by neutralizing Mcl-1’s function by targeting its interactions with other proteins via BCL-2 interacting mediator (BIM) S 2A . This strategy has been shown to be an equally effective approach .
Safety and Hazards
将来の方向性
The success of Mcl-1 inhibitors has inspired the development of other BCL-2 homology (BH3) mimetics that are currently in clinical trials for various cancers . Future research will likely focus on predictive biomarkers of response, mechanisms of resistance, major issues associated with the use of Mcl-1 inhibitors, and how to maximize the benefits from these agents .
特性
IUPAC Name |
(3'R,4S,6'R,7'S,8'E,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52ClF2N5O7S/c1-45(2)56(52,53)44-37(50)40(51)21-36(49)46(3)16-5-4-8-34(54-18-17-47-24-39(42,43)25-47)31-12-9-28(31)22-48-23-38(26-55-35-14-10-29(40)20-33(35)48)15-6-7-27-19-30(41)11-13-32(27)38/h4,8,10-11,13-14,19-20,28,31,34,51H,5-7,9,12,15-18,21-26H2,1-3H3,(H,44,50)/b8-4+/t28-,31+,34-,38-,40+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZBGAPIVMKKDK-HBUYLHAMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52ClF2N5O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。